
S-(4-methylphenyl) 2-methoxybenzenecarbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-methylphenyl) 2-methoxybenzenecarbothioate, also known as methyl 4-methylthiophen-2-yl benzoate, is a chemical compound used in scientific research. It is a thiol ester and is commonly synthesized in laboratories for various research purposes.
Mécanisme D'action
The mechanism of action of S-(4-S-(4-methylphenyl) 2-methoxybenzenecarbothioatephenyl) 2-methoxybenzenecarbothioate is not well understood. However, it is believed to act as a thiol ester, which can undergo various reactions, such as nucleophilic substitution and Michael addition. These reactions can lead to the formation of various compounds with biological activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of S-(4-S-(4-methylphenyl) 2-methoxybenzenecarbothioatephenyl) 2-methoxybenzenecarbothioate are not well studied. However, it has been shown to have some biological activity, such as antifungal and anti-inflammatory activity. Additionally, it has been used as a precursor for the synthesis of biologically active molecules, which suggests that it may have potential for further research in drug discovery.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using S-(4-S-(4-methylphenyl) 2-methoxybenzenecarbothioatephenyl) 2-methoxybenzenecarbothioate in lab experiments is its ease of synthesis. It can be synthesized in relatively high yields and purity using simple reaction conditions. Additionally, it has been used as a precursor for the synthesis of biologically active molecules, which suggests that it may have potential for drug discovery.
One limitation of using S-(4-S-(4-methylphenyl) 2-methoxybenzenecarbothioatephenyl) 2-methoxybenzenecarbothioate in lab experiments is its lack of well-studied biological activity. While it has been shown to have some biological activity, its mechanism of action and physiological effects are not well understood. Additionally, its potential for toxicity and side effects are not well studied, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on S-(4-S-(4-methylphenyl) 2-methoxybenzenecarbothioatephenyl) 2-methoxybenzenecarbothioate. One direction is to further study its mechanism of action and physiological effects. This could lead to the discovery of new biological activities and potential drug targets.
Another direction is to explore its potential for drug discovery. As a precursor for the synthesis of biologically active molecules, S-(4-S-(4-methylphenyl) 2-methoxybenzenecarbothioatephenyl) 2-methoxybenzenecarbothioate may have potential for the development of new drugs with novel mechanisms of action.
Finally, future research could focus on optimizing the synthesis of S-(4-S-(4-methylphenyl) 2-methoxybenzenecarbothioatephenyl) 2-methoxybenzenecarbothioate to increase its yield and purity. This could improve its usefulness as a reagent in various scientific experiments.
Méthodes De Synthèse
The synthesis of S-(4-S-(4-methylphenyl) 2-methoxybenzenecarbothioatephenyl) 2-methoxybenzenecarbothioate involves the reaction between 4-S-(4-methylphenyl) 2-methoxybenzenecarbothioatethiophen-2-ylamine and S-(4-methylphenyl) 2-methoxybenzenecarbothioate 4-chlorobenzoate. This reaction is catalyzed by a base, such as potassium carbonate, and produces the desired compound. The synthesis can be optimized by adjusting the reaction conditions, such as temperature and reaction time, to increase the yield and purity of the final product.
Applications De Recherche Scientifique
S-(4-S-(4-methylphenyl) 2-methoxybenzenecarbothioatephenyl) 2-methoxybenzenecarbothioate is commonly used in scientific research as a thiol ester. It has been used as a reagent for the synthesis of various compounds, such as thioesters and thioamides. Additionally, it has been used as a precursor for the synthesis of biologically active molecules, such as antifungal agents and anti-inflammatory agents.
Propriétés
IUPAC Name |
S-(4-methylphenyl) 2-methoxybenzenecarbothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-11-7-9-12(10-8-11)18-15(16)13-5-3-4-6-14(13)17-2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIXXLJZOSKJOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5836548.png)



![ethyl 3-{[(benzylthio)acetyl]amino}benzoate](/img/structure/B5836581.png)

![2-[(3,4-dichlorophenyl)amino]-2-oxoethyl 4-hydroxybenzoate](/img/structure/B5836594.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide](/img/structure/B5836602.png)
![2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B5836608.png)


![3-[5-(3,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5836636.png)